

L-Alanosine: From Streptomyces alanosinicus to a Promising Antimetabolite

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Compound of Interest

Compound Name: *L-Alanosine*

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An In-Depth Technical Guide on the Discovery, Origin, and Biological Significance of **L-Alanosine**

Abstract

L-Alanosine, a naturally occurring amino acid analog, has garnered significant interest within the scientific community for its potent antineoplastic, antiviral, and antibiotic properties. This technical guide provides a comprehensive overview of the discovery of **L-Alanosine** and its microbial origin, *Streptomyces alanosinicus*. It delves into the detailed methodologies for the isolation of the producing microorganism, the fermentation process for **L-Alanosine** production, and the subsequent purification and characterization of the compound. Furthermore, this document elucidates the molecular mechanism of action of **L-Alanosine**, presents quantitative data on its biological activities, and outlines the key enzymatic steps in its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product discovery and the therapeutic potential of microbial metabolites.

Discovery and Origin

L-Alanosine was first discovered in the 1960s as a novel antibiotic produced by a previously unknown species of Actinomycetes.[1] The producing microorganism was isolated from a soil sample collected in Brazil and was subsequently identified and named *Streptomyces alanosinicus*. [2] The type strain, *Streptomyces alanosinicus* ATCC 15710, is the definitive source of this unique natural product.[3][4]

Isolation of *Streptomyces alanosinicus*

The isolation of *Streptomyces* species from soil is a fundamental technique in natural product discovery. The following protocol outlines a general method for the isolation of *Streptomyces* from a soil sample.

Experimental Protocol: Isolation of *Streptomyces* from Soil

- Sample Preparation:
 - Collect a soil sample from a desired location, preferably from an environment rich in microbial diversity.
 - Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.
 - Grind the dried soil using a sterile mortar and pestle and pass it through a fine-mesh sieve to remove large debris.
- Pre-treatment:
 - Suspend 1 gram of the sieved soil in 10 mL of sterile saline solution (0.85% NaCl).
 - Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
 - Heat the suspension in a water bath at 55°C for 6 minutes to further reduce the number of vegetative bacterial cells, thereby enriching for spore-forming Actinomycetes like *Streptomyces*.
- Serial Dilution and Plating:
 - Perform a serial dilution of the pre-treated soil suspension in sterile saline, typically from 10^{-1} to 10^{-6} .
 - Plate 100 μ L of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents such as nystatin (50 μ g/mL) and cycloheximide (50 μ g/mL) to inhibit fungal growth.

- Incubate the plates at 28-30°C for 7-14 days.
- Isolation and Purification:
 - Observe the plates for the characteristic chalky, powdery, and often pigmented colonies of *Streptomyces*.
 - Select individual colonies with distinct morphologies and streak them onto fresh SCA plates to obtain pure cultures.
 - Incubate the purification plates under the same conditions as before.
 - Repeat the streaking process until a pure isolate is obtained.
- Identification:
 - The isolated pure culture can be identified as *Streptomyces alanosinicus* through a combination of morphological characterization (e.g., spore chain morphology, colony color) and molecular techniques, such as 16S rRNA gene sequencing.

Production and Purification of L-Alanosine

The production of **L-Alanosine** is achieved through the fermentation of *Streptomyces alanosinicus*. The following sections detail the fermentation process and a general protocol for the purification of **L-Alanosine** from the culture broth.

Fermentation of *Streptomyces alanosinicus*

Experimental Protocol: Fermentation for **L-Alanosine** Production

- Inoculum Preparation:
 - Inoculate a loopful of a pure culture of *Streptomyces alanosinicus* ATCC 15710 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
 - Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.
- Production Fermentation:

- Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. A suitable production medium consists of an assimilable carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
- Maintain the fermentation at 28-30°C with continuous agitation and aeration for 3-5 days.
- Monitor the production of **L-Alanosine** throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Purification of L-Alanosine

The following is a general protocol for the isolation and purification of **L-Alanosine** from the fermentation broth, based on a patented process.

Experimental Protocol: **L-Alanosine** Purification

- Harvest and Clarification:
 - At the end of the fermentation, harvest the culture broth.
 - Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant contains the dissolved **L-Alanosine**.
- Initial Purification by Adsorption Chromatography:
 - Adjust the pH of the clarified supernatant to a neutral or slightly acidic range.
 - Add activated carbon (e.g., Darco G-60) to the supernatant (approximately 5-10% w/v) and stir for 30-60 minutes to adsorb **L-Alanosine**.
 - Filter the mixture to collect the activated carbon.
 - Wash the carbon with water to remove impurities.
 - Elute **L-Alanosine** from the activated carbon using an appropriate solvent, such as an aqueous solution of a polar organic solvent (e.g., acetone, methanol) or a buffer with a different pH.

- Further Purification by Ion-Exchange Chromatography:
 - Concentrate the eluate containing **L-Alanosine** under reduced pressure.
 - Apply the concentrated solution to an ion-exchange chromatography column (e.g., a strong anion or cation exchanger, depending on the pH and the charge of **L-Alanosine**).
 - Wash the column with a suitable buffer to remove unbound impurities.
 - Elute **L-Alanosine** using a salt gradient (e.g., NaCl) or a pH gradient.
 - Collect the fractions containing **L-Alanosine**, as determined by HPLC analysis.
- Crystallization:
 - Pool the pure fractions and concentrate them under reduced pressure.
 - Induce crystallization of **L-Alanosine** by adding a non-solvent, such as a water-miscible organic solvent (e.g., methanol, ethanol, or acetone), and allowing the solution to stand at a low temperature (e.g., 4°C).
 - Collect the crystalline **L-Alanosine** by filtration, wash with a small amount of the non-solvent, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

L-Alanosine is a white crystalline solid with the chemical formula $C_3H_7N_3O_4$ and a molecular weight of 149.11 g/mol ^[5] It is soluble in water and dilute acids and bases.

Table 1: Physicochemical Properties of **L-Alanosine**

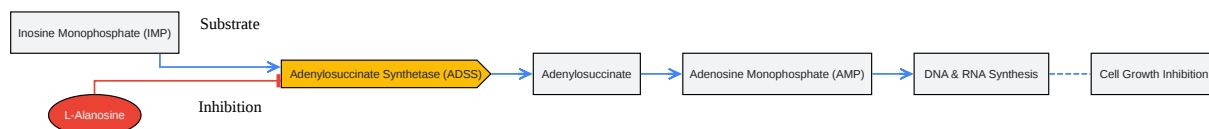
Property	Value
Molecular Formula	C ₃ H ₇ N ₃ O ₄
Molecular Weight	149.11 g/mol
Appearance	White crystalline solid
UV λ _{max}	250 nm
Solubility	Soluble in water, 100 mM NaOH, 100 mM HCl

While specific NMR and mass spectra for **L-Alanosine** are not readily available in the public domain, the structure has been confirmed through various analytical techniques. A detailed analysis of its structure would reveal characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that are consistent with the L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid structure.

Mechanism of Action

L-Alanosine exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.[6][7] Specifically, **L-Alanosine** is a potent inhibitor of the enzyme adenylosuccinate synthetase (ADSS).[6][8] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a crucial step in the synthesis of adenosine monophosphate (AMP).

By inhibiting ADSS, **L-Alanosine** disrupts the synthesis of AMP, leading to a depletion of the adenine nucleotide pool.[6] This, in turn, inhibits DNA and RNA synthesis, ultimately leading to cell growth inhibition and apoptosis.[8]



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Caption: Mechanism of action of **L-Alanosine**.

Biological Activities and Quantitative Data

L-Alanosine has demonstrated a broad spectrum of biological activities, with its antitumor and antiviral effects being the most extensively studied.

Antitumor Activity

The antitumor activity of **L-Alanosine** is particularly pronounced in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).^{[6][8]} MTAP is a key enzyme in the purine salvage pathway. In MTAP-deficient cells, the de novo purine synthesis pathway is essential for survival, making them highly susceptible to inhibitors like **L-Alanosine**.

Table 2: In Vitro Antitumor Activity of **L-Alanosine**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
T-ALL	T-cell Acute Lymphoblastic Leukemia	4.8	^[9]
CAK-1	Renal Cell Carcinoma	10	^[9]
CEM/ADR5000	Multidrug-resistant Leukemia	-	^[8]
HL-60/AR	Multidrug-resistant Leukemia	-	^[8]
MDA-MB-231-BCRP	Multidrug-resistant Breast Cancer	-	^[8]

Note: While specific IC₅₀ values for the multidrug-resistant cell lines were not provided in the source, the study indicated that **L-Alanosine** was effective in inhibiting their proliferation.

Antiviral Activity

L-Alanosine has also been reported to possess antiviral activity against a range of viruses.^[10] The mechanism of its antiviral action is also attributed to the inhibition of purine biosynthesis,

which is essential for viral replication. Quantitative data on its antiviral efficacy (EC₅₀ values) against specific viruses is an area that warrants further investigation.

Toxicity

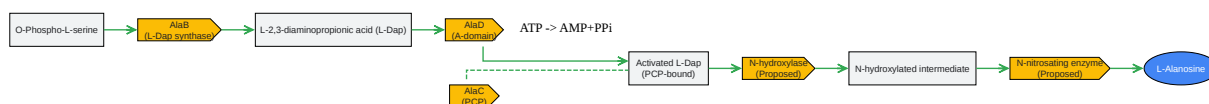
Preclinical studies in mice have established the toxicity profile of **L-Alanosine**.

Table 3: Toxicity Data for **L-Alanosine**

Animal Model	Route of Administration	LD ₅₀
Mice	Intraperitoneal (i.p.)	~600 mg/kg
Mice	Intravenous (i.v.)	~300 mg/kg

Biosynthesis of L-Alanosine

The biosynthesis of **L-Alanosine** in *Streptomyces alanosinicus* involves a complex series of enzymatic reactions. The biosynthetic gene cluster for **L-Alanosine** has been identified, providing insights into its formation.[3][4] A key precursor in the pathway is the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap).[3] The formation of the unique N-nitrosohydroxylamine (diazoniumdiolate) group is a critical and complex step in the biosynthesis.[6]



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Caption: Proposed biosynthetic pathway of **L-Alanosine**.

Conclusion

L-Alanosine, a secondary metabolite from *Streptomyces alanosinicus*, stands out as a natural product with significant therapeutic potential. Its discovery from a soil microorganism highlights the importance of microbial biodiversity as a source of novel bioactive compounds. The elucidation of its mechanism of action as an inhibitor of de novo purine biosynthesis provides a solid foundation for its development as an antineoplastic and antiviral agent, particularly for MTAP-deficient cancers. The ongoing research into its biosynthetic pathway not only deepens our understanding of natural product biosynthesis but also opens up possibilities for synthetic biology approaches to enhance its production and generate novel analogs. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the study and application of this promising molecule.

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